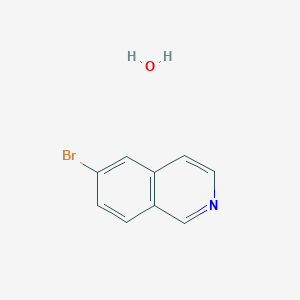
Amphotericin B (trihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphotericin B (trihydrate) is a polyene antifungal medication primarily used to treat serious fungal infections and leishmaniasis. It is derived from the bacterium Streptomyces nodosus and is known for its broad-spectrum antifungal activity. Amphotericin B (trihydrate) works by binding to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and ultimately fungal cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amphotericin B (trihydrate) is typically synthesized through a complex fermentation process involving the bacterium Streptomyces nodosus. The fermentation broth is extracted and purified to isolate Amphotericin B. The compound is then crystallized to obtain the trihydrate form .
Industrial Production Methods
Industrial production of Amphotericin B (trihydrate) involves large-scale fermentation using optimized strains of Streptomyces nodosus. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes multiple extraction and purification steps, including solvent extraction, precipitation, and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amphotericin B (trihydrate) undergoes various chemical reactions, including:
Oxidation: Amphotericin B can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure of Amphotericin B.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Amphotericin B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Amphotericin B with modified antifungal properties. These derivatives are often studied for their potential therapeutic benefits and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Amphotericin B (trihydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyene macrolides and their chemical properties.
Biology: Employed in research on fungal cell membrane structure and function.
Medicine: Extensively used in the treatment of systemic fungal infections and leishmaniasis.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Wirkmechanismus
Amphotericin B (trihydrate) exerts its antifungal effects by binding to ergosterol, a crucial component of fungal cell membranes. This binding disrupts the membrane’s integrity, forming pores that lead to the leakage of essential intracellular components, ultimately causing fungal cell death. The primary molecular target is ergosterol, and the pathway involves membrane disruption and ion leakage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nystatin: Another polyene antifungal with a similar mechanism of action but is primarily used for topical infections.
Natamycin: Used mainly in the food industry as a preservative due to its antifungal properties.
Amphotericin A: Almost identical to Amphotericin B but has little antifungal activity.
Uniqueness
Amphotericin B (trihydrate) is unique due to its broad-spectrum antifungal activity and its ability to treat systemic infections. Unlike Nystatin and Natamycin, which are used for topical applications and food preservation, respectively, Amphotericin B is effective against a wide range of systemic fungal infections, making it a critical drug in clinical settings .
Eigenschaften
Molekularformel |
C47H79NO20 |
|---|---|
Molekulargewicht |
978.1 g/mol |
IUPAC-Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1 |
InChI-Schlüssel |
QEWGLCMWTBNETQ-KCPNHEJKSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)




